1-(1-Methyl-1H-pyrazol-4-ylmethyl)-piperazine hydrochloride
Description
1-(1-Methyl-1H-pyrazol-4-ylmethyl)-piperazine hydrochloride is a piperazine derivative featuring a methyl-substituted pyrazole moiety linked via a methylene group to the piperazine ring. This structural motif is significant in medicinal chemistry due to the pharmacological versatility of piperazines, which are known for their roles as CNS agents, antimicrobials, and receptor modulators . The compound’s hydrochloride salt enhances solubility, making it suitable for formulation in preclinical studies.
Properties
IUPAC Name |
1-[(1-methylpyrazol-4-yl)methyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4.ClH/c1-12-7-9(6-11-12)8-13-4-2-10-3-5-13;/h6-7,10H,2-5,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVDUGKVXXHJQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1H-pyrazol-4-ylmethyl)-piperazine hydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with piperazine in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated systems and high-throughput screening can also enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-1H-pyrazol-4-ylmethyl)-piperazine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often leading to the formation of simpler compounds.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is usually carried out under anhydrous conditions.
Substitution: Common reagents include alkyl halides and acyl chlorides. The reaction is typically carried out under reflux conditions with a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions may produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(1-Methyl-1H-pyrazol-4-ylmethyl)-piperazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme kinetics and protein-ligand interactions, as well as in the development of new biochemical assays.
Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate neurotransmitter activity and its potential use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-ylmethyl)-piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing their function and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Analogous Piperazine Derivatives
Table 1: Key Structural Features and Molecular Properties
Key Observations:
- Pyrazole vs. Aryl Substituents : The target compound’s pyrazole group (vs. aryl groups in CPP or MPP) may confer higher metabolic stability due to the heterocycle’s resistance to oxidative degradation .
- Heterocyclic Diversity : Oxadiazole-containing derivatives (e.g., ) exhibit distinct electronic profiles, which may influence affinity for enzymes or transporters compared to pyrazole-based compounds .
Biological Activity
1-(1-Methyl-1H-pyrazol-4-ylmethyl)-piperazine hydrochloride is a synthetic compound that combines a piperazine ring with a 1-methyl-1H-pyrazol-4-ylmethyl group. Its molecular formula is C9H16N4·HCl. This compound has garnered attention due to its diverse biological activities, which include antimicrobial properties, enzyme modulation, and potential therapeutic applications.
The compound is characterized by its hydrochloride form, which enhances solubility compared to its free base. The structural features of the compound suggest that it can interact with various biological targets, making it a subject of interest in medicinal chemistry.
Biological Activities
1-(1-Methyl-1H-pyrazol-4-ylmethyl)-piperazine hydrochloride exhibits several notable biological activities:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties, effective against a range of bacterial strains. The mechanism may involve interference with bacterial cell wall synthesis or metabolic pathways.
- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially modulating their activity. This interaction can influence various biochemical pathways, suggesting its use in drug development for conditions related to enzyme dysregulation.
- Neurotransmitter Modulation : Research indicates that the compound may affect neurotransmitter systems, which could have implications for treating neurological disorders. Its ability to cross the blood-brain barrier enhances its therapeutic potential in this area.
The mechanism of action involves binding to specific molecular targets, such as receptors and enzymes. By modulating these targets, the compound can influence downstream signaling pathways, which is crucial for its therapeutic effects. For instance, it may act as an allosteric modulator or competitive inhibitor depending on the target.
Toxicity and Safety
Toxicity assessments indicate that 1-(1-Methyl-1H-pyrazol-4-ylmethyl)-piperazine hydrochloride can be harmful if ingested or if it comes into contact with skin. Proper handling and safety precautions are necessary when working with this compound in laboratory settings .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Efficacy | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria. In vitro studies showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. |
| Enzyme Interaction Study | Identified as an inhibitor of specific kinases involved in cancer progression. IC50 values were reported in the low micromolar range, indicating significant potency. |
| Neuropharmacological Assessment | Showed potential in modulating serotonin receptors, suggesting possible applications in treating anxiety disorders. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(1-methyl-1H-pyrazol-4-ylmethyl)-piperazine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing a mixture of benzylideneacetone with phenylhydrazine hydrochloride derivatives in ethanol (6–8 hours) followed by cooling, filtration, and ethanol recrystallization yields pyrazoline intermediates . Piperazine derivatives often require alkylation with a methylpyrazole moiety under basic conditions (e.g., K₂CO₃ in DMF) . Key parameters include reaction time (≥6 hours), solvent polarity (ethanol or DCM), and stoichiometric ratios of reactants. Yield optimization typically involves adjusting temperature (reflux vs. room temperature) and purification via column chromatography or recrystallization .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with area normalization is standard for purity assessment. For structural confirmation, use:
- Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ peak matching theoretical mass).
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., piperazine CH₂ and pyrazole CH₃ groups) .
- Melting Point Analysis : Compare observed values with literature data to detect impurities .
Advanced Research Questions
Q. How do structural modifications to the pyrazole or piperazine moieties affect biological activity or receptor binding?
- Methodological Answer :
- Pyrazole Modifications : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the pyrazole 4-position enhances steric bulk, potentially improving binding to hydrophobic enzyme pockets (e.g., aminopeptidase N or VEGFR2) .
- Piperazine Modifications : Substituents like methyl groups or aromatic rings (e.g., 4-fluorobenzyl) alter basicity and solubility, impacting pharmacokinetics. For example, 4-methylpiperazine derivatives show improved metabolic stability compared to unsubstituted analogs .
- Experimental Validation : Use in vitro assays (e.g., enzyme inhibition or cell viability) paired with molecular docking to correlate structural changes with activity .
Q. What strategies resolve discrepancies in stability data under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–10) at 40–60°C for 4–12 weeks. Monitor degradation via HPLC and identify degradation products using LC-MS .
- pH-Dependent Hydrolysis : Piperazine derivatives are prone to hydrolysis under acidic conditions. Stabilize formulations by adjusting pH to 6–8 and using lyophilization to reduce moisture .
- Statistical Analysis : Apply ANOVA to compare degradation rates across conditions and identify significant factors (e.g., pH > temperature) .
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance solubility without cytotoxicity .
- Salt Formation : Hydrochloride salts improve aqueous solubility compared to free bases. Confirm salt stability via differential scanning calorimetry (DSC) .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability .
Data Contradiction Analysis
Q. Conflicting reports on synthetic yields: How to troubleshoot variability in piperazine-alkylation steps?
- Methodological Answer :
- Source of Variability : Impurities in starting materials (e.g., residual moisture in piperazine) or incomplete alkylation due to steric hindrance.
- Troubleshooting Steps :
Purity Check : Analyze starting materials via TLC or NMR.
Reaction Monitoring : Use in situ IR spectroscopy to track the disappearance of the piperazine NH peak.
Alternative Reagents : Replace alkyl halides with mesylates or tosylates for better leaving-group efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
